molecular formula C13H12FN3O B2532612 N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide CAS No. 2094815-12-8

N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide

Cat. No.: B2532612
CAS No.: 2094815-12-8
M. Wt: 245.257
InChI Key: HWFPZDXSBPBCOH-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is a synthetic organic compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-chlorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide
  • N-{[4-(4-bromophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide
  • N-{[4-(4-methylphenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide

Uniqueness

N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-2-13(18)16-8-12-15-7-11(17-12)9-3-5-10(14)6-4-9/h2-7H,1,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFPZDXSBPBCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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